molecular formula C7H13NO B12619299 (3S)-3-Hydroxyheptanenitrile CAS No. 918659-05-9

(3S)-3-Hydroxyheptanenitrile

Cat. No.: B12619299
CAS No.: 918659-05-9
M. Wt: 127.18 g/mol
InChI Key: KXIZOPVUMMRTKB-ZETCQYMHSA-N
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Description

(3S)-3-Hydroxyheptanenitrile is an organic compound with the molecular formula C7H13NO. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Hydroxyheptanenitrile typically involves the asymmetric reduction of a precursor compound. One common method is the reduction of 3-ketoheptanenitrile using a chiral catalyst to ensure the formation of the (3S) enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biocatalytic processes using engineered bacteria or enzymes. These methods are advantageous due to their high selectivity and environmentally friendly nature. For example, carbonyl reductase from Lactobacillus fermentum can be used to catalyze the asymmetric reduction of 3-ketoheptanenitrile .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxyheptanenitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a metal catalyst can be used.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide.

Major Products

    Oxidation: 3-Ketoheptanenitrile or 3-formylheptanenitrile.

    Reduction: 3-Aminoheptane.

    Substitution: 3-Chloroheptanenitrile or 3-Bromoheptanenitrile.

Scientific Research Applications

(3S)-3-Hydroxyheptanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which (3S)-3-Hydroxyheptanenitrile exerts its effects depends on its interaction with specific molecular targets. For example, in enzymatic reactions, it may act as a substrate that binds to the active site of an enzyme, leading to a catalytic transformation. The hydroxyl and nitrile groups play crucial roles in these interactions, influencing the binding affinity and reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Hydroxyheptanenitrile: The enantiomer of (3S)-3-Hydroxyheptanenitrile, with similar chemical properties but different biological activities.

    3-Ketoheptanenitrile: A precursor in the synthesis of this compound, differing by the oxidation state of the hydroxyl group.

    3-Aminoheptanenitrile: A reduction product of this compound, with an amine group instead of a hydroxyl group.

Uniqueness

This compound is unique due to its specific chiral configuration, which can lead to different biological activities compared to its enantiomer. Its hydroxyl and nitrile functional groups also provide versatility in chemical reactions, making it a valuable intermediate in various synthetic pathways .

Properties

CAS No.

918659-05-9

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3S)-3-hydroxyheptanenitrile

InChI

InChI=1S/C7H13NO/c1-2-3-4-7(9)5-6-8/h7,9H,2-5H2,1H3/t7-/m0/s1

InChI Key

KXIZOPVUMMRTKB-ZETCQYMHSA-N

Isomeric SMILES

CCCC[C@@H](CC#N)O

Canonical SMILES

CCCCC(CC#N)O

Origin of Product

United States

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